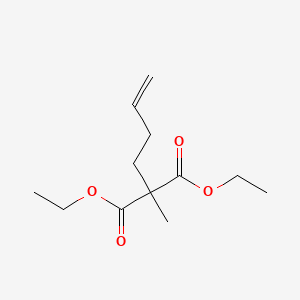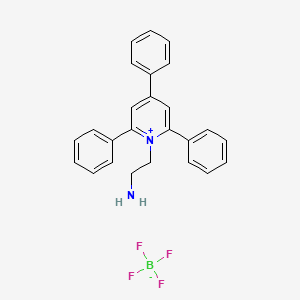
1,3-Butadiyne, 1-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiyne, 1-fluoro-: is an organic compound with the molecular formula C₄HF . It is a derivative of butadiyne, where one of the hydrogen atoms is replaced by a fluorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiyne, 1-fluoro- can be achieved through various methods. One common approach involves the fluorination of 1,3-butadiyne using a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process and ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Butadiyne, 1-fluoro- often involves large-scale fluorination processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced fluorinating agents and catalysts is crucial in industrial settings to ensure the scalability and sustainability of the production process .
化学反応の分析
Types of Reactions
1,3-Butadiyne, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 1,3-Butadiyne, 1-fluoro- into different reduced forms, often involving the addition of hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
科学的研究の応用
1,3-Butadiyne, 1-fluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, especially in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 1,3-Butadiyne, 1-fluoro- involves its interaction with various molecular targets and pathways. The fluorine atom’s presence significantly influences the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations .
類似化合物との比較
Similar Compounds
1,3-Butadiyne: The parent compound without the fluorine atom.
1,3-Butadiyne, 1-chloro-: A similar compound where the fluorine atom is replaced by a chlorine atom.
1,3-Butadiyne, 1-bromo-: A similar compound where the fluorine atom is replaced by a bromine atom.
Uniqueness
1,3-Butadiyne, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications .
特性
CAS番号 |
74706-98-2 |
|---|---|
分子式 |
C4HF |
分子量 |
68.05 g/mol |
IUPAC名 |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
InChIキー |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
正規SMILES |
C#CC#CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)

![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)

![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
